5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-amino-1,2,3-triazoles involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . The reaction typically proceeds with high selectivity and can be further functionalized to enrich the molecular diversity of triazoles.
Industrial Production Methods
While specific industrial production methods for 5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic addition and cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated triazole compounds.
Scientific Research Applications
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, altering their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
3,5-diamino-1,2,4-triazole: Used in various industrial applications due to its unique properties.
5-amino-1,3-dimethylpyrazole: Utilized in the synthesis of complex organic molecules.
Uniqueness
5-amino-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
22354-04-7 |
---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
5-amino-N,1-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-7-5(11)3-4(6)10(2)9-8-3/h6H2,1-2H3,(H,7,11) |
InChI Key |
RBSHMFBHRMKFED-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.